ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate
Description
Ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate (CAS: 338422-75-6) is a sulfur-containing enoate ester characterized by a pyridinylsulfanyl group and a dimethylamino substituent. The compound adopts an E-configuration at the double bond, which is critical for its stereoelectronic properties.
Properties
IUPAC Name |
ethyl (E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O2S/c1-4-21-12(20)10(7-19(2)3)22-11-9(14)5-8(6-18-11)13(15,16)17/h5-7H,4H2,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUAGZGULCCDBS-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)SC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/SC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate, commonly referred to as a pyridine derivative, is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its insecticidal properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring , a trifluoromethyl group , and a dimethylamino group , contributing to its unique chemical properties. The molecular formula is , and it has a CAS number of 338422-75-6 . Its structure can be represented as follows:
Insecticidal Properties
Research indicates that compounds with similar structures often exhibit significant insecticidal properties . This compound has shown potential in this area due to its ability to interact with neurotransmitter pathways, particularly those involving acetylcholine receptors.
Key studies have demonstrated that this compound can effectively disrupt the nervous system of target pests, leading to paralysis and death. The presence of the dimethylamino group is thought to enhance its binding affinity to these receptors, thereby increasing its efficacy as an insecticide.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Neurotransmitter Modulation : The compound may influence neurotransmitter levels in insects, particularly by acting as an agonist or antagonist at specific receptor sites.
- Cholinergic Pathways : Similar compounds have been shown to inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Chloro-5-(trifluoromethyl)pyridine | Contains chlorine and trifluoromethyl groups | Lacks ester functionality |
| Dimethylaminopropenoate | Similar backbone but without pyridine and sulfur | Focused on amine reactivity |
| 4-Chloro-N,N-dimethylaniline | Contains a chlorine atom but differs in nitrogen placement | Primarily used as an intermediate in dye synthesis |
This comparison highlights how this compound stands out due to its combination of sulfur, trifluoromethyl, and ester functionalities.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Insect Bioassays : In laboratory settings, this compound was tested against common agricultural pests such as aphids and beetles. Results indicated a significant mortality rate within 24 hours of exposure, suggesting high insecticidal potency.
- Mechanistic Studies : Further research focused on elucidating the mechanism of action through electrophysiological assays. These studies confirmed that the compound affects synaptic transmission in insect models by modulating ion channel activity.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism of action is hypothesized to involve the inhibition of specific signaling pathways that promote cancer cell proliferation.
Case Study : A study published in the journal Molecules demonstrated that derivatives of pyridine compounds can induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its structural features suggest potential efficacy against a range of bacterial and fungal pathogens.
Data Table: Antimicrobial Activity
Herbicidal Activity
This compound has shown promise as a herbicide. Its ability to disrupt plant growth by inhibiting specific enzymes involved in metabolic pathways makes it a candidate for agricultural use.
Case Study : A patent application detailed formulations containing this compound that effectively control weed populations in crops without harming the crops themselves .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related molecules:
Key Observations:
- Pyridine Ring Substitution : The 3-chloro-5-trifluoromethyl-pyridine moiety is a common motif in agrochemicals, likely enhancing lipophilicity and target binding (e.g., fluopyram’s succinate dehydrogenase inhibition ).
- Functional Group Variation: The target compound’s sulfanyl and dimethylamino groups contrast with fluopyram’s benzamide and haloxyfop’s phenoxypropionate structures, suggesting divergent modes of action.
- Safety Profiles : The hydrazine derivative (CAS: 338794-91-5) was discontinued due to undefined safety risks, emphasizing the impact of substituents like hydrazine on toxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate, and how can reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. Key steps include coupling the pyridinyl-sulfanyl group to the enoate backbone. Optimize reaction temperature (e.g., 60–80°C for thiol-ene additions) and solvent polarity (e.g., DMF or acetonitrile) to enhance regioselectivity. Monitor intermediates using HPLC to ensure purity .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural integrity?
- Methodological Answer: Use and NMR to confirm the trifluoromethyl group and sulfur connectivity. IR spectroscopy can validate the enoate carbonyl stretch (~1700 cm). High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination .
Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?
- Methodological Answer: Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C under varying pH (3–9). Use LC-MS to track degradation products, focusing on hydrolysis of the enoate ester or sulfanyl-pyridine bond. Buffered solutions (pH 6–7) and inert atmospheres improve shelf life .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity in nucleophilic environments, and how do steric effects from the trifluoromethyl group influence this?
- Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states during nucleophilic attacks. The trifluoromethyl group induces steric hindrance, reducing accessibility to the pyridinyl sulfur. Solvent effects (PCM models) refine predictions for polar protic solvents .
Q. How can contradictory literature data on the compound’s biological activity (e.g., enzyme inhibition) be resolved through experimental design?
- Methodological Answer: Standardize assay protocols (e.g., fixed enzyme concentrations, controlled temperature) to minimize variability. Use isothermal titration calorimetry (ITC) to measure binding constants directly, avoiding fluorophore/quencher artifacts. Cross-validate results with orthogonal assays like SPR or kinetic fluorescence .
Q. What strategies mitigate challenges in analyzing stereochemical outcomes during derivatization of the dimethylamino-prop-2-enoate moiety?
- Methodological Answer: Employ chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers. Use circular dichroism (CD) to confirm absolute configuration. For asymmetric synthesis, optimize chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess .
Q. How does the compound interact with biological membranes, and what molecular dynamics (MD) simulations clarify its permeability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
